![molecular formula C10H10N2O B1599356 4-ethyl-2H-phthalazin-1-one CAS No. 54145-30-1](/img/structure/B1599356.png)
4-ethyl-2H-phthalazin-1-one
Overview
Description
4-ethyl-2H-phthalazin-1-one is a chemical compound with the molecular formula C10H10N2O . It is a derivative of phthalazinone, which is a diazaheterobicycle found in a wide variety of synthetic molecules relevant to several branches of chemistry, including medicinal chemistry .
Synthesis Analysis
The synthesis of phthalazinone derivatives has been carried out under both conventional and ultrasonic irradiation conditions . The synthetic reactions were carried out at room temperature and have been increasingly used in organic synthesis in recent years .Molecular Structure Analysis
The 4-ethyl-2H-phthalazin-1-one molecule contains a total of 24 bond(s), including 14 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 hydrazone(s) .Chemical Reactions Analysis
Phthalazinone derivatives have shown significant anti-proliferative activity, which was further investigated on the expression of crucial genes involved in cell cycle progression and apoptosis . The lead compounds were evaluated as inhibitors of key enzymes involved in cell cycle and cellular proliferation .Scientific Research Applications
1. Crystal Structure and Molecular Interactions
The molecular and crystal structure of derivatives of 4-ethyl-2H-phthalazin-1-one have been elucidated using X-ray diffraction methods, revealing intricate intra- and intermolecular interactions and hydrogen bonding patterns (Rajnikant et al., 2006).
2. Synthesis and Biological Screening
Derivatives of 4-ethyl-2H-phthalazin-1-one have been synthesized and screened for antimicrobial activities, with some compounds showing promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi (El-Wahab et al., 2011).
3. Green Synthesis Approaches
Innovative green synthesis methods have been developed for derivatives of 4-ethyl-2H-phthalazin-1-one, using environmentally friendly catalysts and solvent-free conditions, demonstrating the compound's applicability in sustainable chemistry (Reddy & Jeong, 2013).
4. Organocatalytic Synthesis and Applications
Organocatalytic methods have been employed for the synthesis of various derivatives of 4-ethyl-2H-phthalazin-1-one, highlighting their relevance in pharmaceutical and agricultural industries due to their significant biological activities (Maheswari et al., 2020).
5. Tautomeric Properties and Spectroscopic Analysis
Studies on the tautomeric properties of phthalazin-1(2H)-one and its derivatives, including 4-ethyl-2H-phthalazin-1-one, using spectroscopic methods provide insights into the compound's structural and electronic characteristics, relevant for various chemical applications (Cook et al., 1977).
Future Directions
properties
IUPAC Name |
4-ethyl-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-7-5-3-4-6-8(7)10(13)12-11-9/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRVNHJZFRDWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408527 | |
Record name | 4-ethyl-2H-phthalazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2H-phthalazin-1-one | |
CAS RN |
54145-30-1 | |
Record name | 4-ethyl-2H-phthalazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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